3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID
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Overview
Description
3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, which is further bonded to a fluorinated benzoic acid. This compound is significant in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amino group, which can further participate in other reactions.
Scientific Research Applications
3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The tert-butoxycarbonyl group stabilizes the amino group through resonance, making it less reactive. Upon deprotection, the free amino group can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(TERT-BUTOXYCARBONYL)AMINO]-5-HYDROXYBENZOIC ACID
- 3-[(TERT-BUTOXYCARBONYL)AMINO]PHENYLBORONIC ACID
- 3-(N-TERT-BUTOXYCARBONYLAMINO)BENZOIC ACID
Uniqueness
3-[(TERT-BUTOXYCARBONYL)AMINO]-5-FLUOROBENZOIC ACID is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and materials .
Properties
CAS No. |
1935363-68-0 |
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Molecular Formula |
C12H14FNO4 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
QAGDCCCEKQJAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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